molecular formula C8H14N4O B3006327 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1468545-93-8

4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B3006327
CAS RN: 1468545-93-8
M. Wt: 182.227
InChI Key: VHCJZIKMQKHVAQ-UHFFFAOYSA-N
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Description

“4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound with the empirical formula C6H10N4O . It is a heterocyclic compound, specifically a pyrazole, which is a type of five-membered ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-3-carboxamide” can be represented by the SMILES string O=C(NC)C(C(N)=C1)=NN1C . This indicates that the compound contains a carboxamide group (O=C(NC)) and a pyrazole ring (C(C(N)=C1)=NN1C).


Physical And Chemical Properties Analysis

“4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-3-carboxamide” is a solid compound . It has a molecular weight of 154.17 . The InChI key for this compound is UMHVAZMWVVGRCV-UHFFFAOYSA-N .

Safety and Hazards

This compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid skin contact and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-amino-N-ethyl-N,1-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-4-11(2)8(13)7-6(9)5-12(3)10-7/h5H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCJZIKMQKHVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-3-carboxamide

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